6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
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Overview
Description
6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a complex organic compound with the molecular formula C12H14N4O2S and a molecular weight of 278.33 g/mol This compound is notable for its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a thiomorpholine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyrazole derivative with a suitable electrophile can form the pyrazolo[1,5-a]pyrazine core.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced via nucleophilic substitution reactions. This step often requires the use of thiomorpholine and a suitable leaving group on the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring or the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as thiomorpholine, halides, and other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical assays.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives: Compounds with similar core structures but different substituents.
Thiomorpholine Derivatives: Compounds containing the thiomorpholine ring but with different core structures.
Carboxylic Acid Derivatives: Compounds with carboxylic acid groups attached to different core structures.
Uniqueness
6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its combination of a pyrazolo[1,5-a]pyrazine core, a thiomorpholine ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-16-10(6-9(14-16)12(17)18)11(13-8)15-2-4-19-5-3-15/h6-7H,2-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFBKXVOXBWMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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